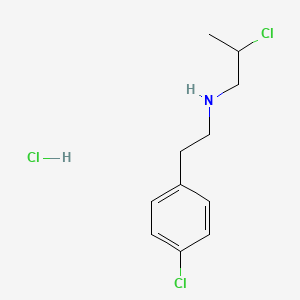

![molecular formula C9H16ClN3O B571655 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride CAS No. 1609403-11-3](/img/structure/B571655.png)

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

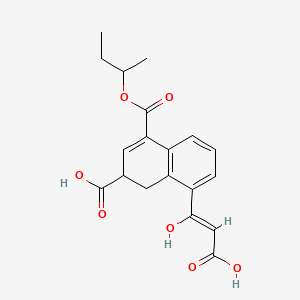

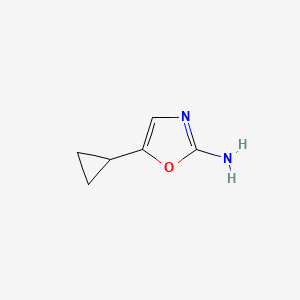

The compound “4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives was confirmed by spectroscopic techniques . The structures of compounds were further confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives were characterized by multinuclear NMR spectroscopy, IR, and elemental analysis . The thermal stabilities of the synthesized compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives were characterized by FT-IR, LCMS, and NMR spectral techniques . The thermal stabilities of the synthesized compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that the reported compounds have moderate thermal stabilities .Aplicaciones Científicas De Investigación

Anticancer Activity

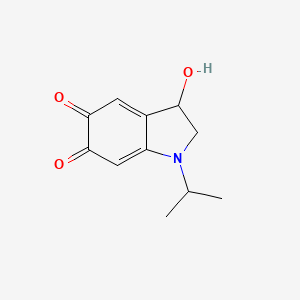

1,2,4-Oxadiazoles have been studied for their anticancer properties. The MTT assay is often used to quantify living cells in cancer research by measuring the activity of mitochondrial enzymes . This suggests that our compound could be used in anticancer evaluations.

Anti-Trypanosomal Activity

Compounds with a 1,2,4-oxadiazole moiety have been evaluated for their activity against Trypanosoma cruzi cysteine protease cruzain . This indicates a potential application in treating diseases caused by Trypanosoma species.

Drug Discovery and Design

The 1,2,4-oxadiazole ring is a bioisostere of amide and is known for better hydrolytic and metabolic stability . This makes it an important pharmacophore in drug design and discovery.

Agricultural Applications

Although related to 1,3,4-Oxadiazoles, these compounds are known for their insecticidal, fungicidal and herbicidal properties and are widely used in agriculture . It’s possible that our compound may also find use in this field.

Microwave-Assisted Organic Synthesis (MWI)

The application of MWI in synthesizing oxadiazole derivatives has shown advantages like short reaction times and high yields . This could be an area where our compound might be synthesized more efficiently.

Mecanismo De Acción

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit promising anticancer activity . They are also known to act against Trypanosoma cruzi cysteine protease cruzain .

Mode of Action

It is known that oxadiazoles can interact with their targets through the nitrogen atom . The interaction with the target can lead to changes in the target’s function, which can result in the observed biological activity.

Biochemical Pathways

Oxadiazoles have been reported to have a wide range of biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

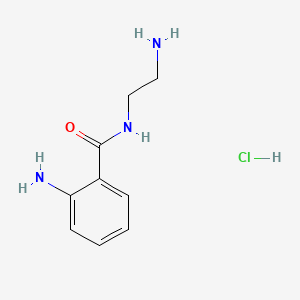

The presence of the piperidine moiety could potentially influence the compound’s bioavailability, as piperidine derivatives are known to display various pharmacological properties .

Result of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit promising anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Direcciones Futuras

Oxadiazoles have been recognized for their high therapeutic values and versatility in drug discovery . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that there is potential for further refinement and exploration of 1,2,4-oxadiazole derivatives in various fields, including medicinal chemistry and high-energy materials .

Propiedades

IUPAC Name |

5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)6-8-2-4-10-5-3-8;/h8,10H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOLPJCFHFDCQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)

![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)

![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)